![molecular formula C13H19NS2 B14679733 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- CAS No. 31664-91-2](/img/structure/B14679733.png)
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is a compound belonging to the class of thiophenethiols. Thiophenethiols are highly reactive compounds widely used in organic synthesis due to their unique chemical properties. This particular compound features a thiophene ring substituted with a thiol group, an ethyl group, and a cyclohexylimino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary synthetic route for thiophenethiols involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol . The yield of thiophenethiols is generally higher with alkyl mercaptans than with H₂S due to the lower bond energy of the C-S bond compared to the S-H bond in H₂S .
Industrial Production Methods
Industrial production of thiophenethiols often involves the high-temperature reaction of halogenothiophenes with H₂S. this method yields low amounts of thiophenethiols due to their thermal instability and the formation of side-products such as bis(2-thienyl) sulfides . An alternative method involves the hydrothiolysis of bis(2-thienyl) disulfides in the presence of excess sulfur, which provides additional thiyl radicals .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: Thiophenethiols can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Thiophenethiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .
Major Products
The major products formed from these reactions include disulfides from oxidation and substituted thiophenes from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, scents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenethiol: A simpler thiophenethiol without the cyclohexylimino and ethyl groups.
3-Thiophenethiol: Similar to 2-thiophenethiol but with the thiol group at a different position on the thiophene ring.
2-Methyl-3-thiophenethiol: Contains a methyl group in addition to the thiol group on the thiophene ring.
Uniqueness
2-Thiophenethiol, 3-[(cyclohexylimino)methyl]-5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophenethiols .
Eigenschaften
CAS-Nummer |
31664-91-2 |
|---|---|
Molekularformel |
C13H19NS2 |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiol |
InChI |
InChI=1S/C13H19NS2/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11/h8-9,11,15H,2-7H2,1H3 |
InChI-Schlüssel |
PAGMMPQHTZYLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(S1)S)C=NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



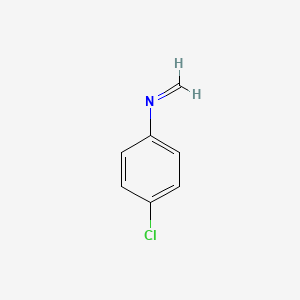
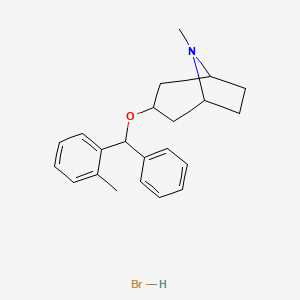
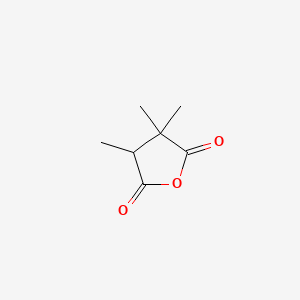
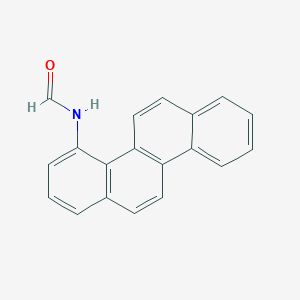

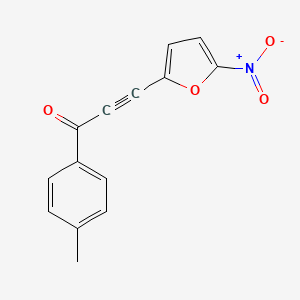




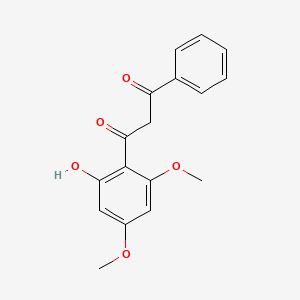
![5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14679723.png)
![Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-](/img/structure/B14679730.png)
